molecular formula C12H12N2 B13985121 6-Methyl-5-phenyl-3-pyridinamine

6-Methyl-5-phenyl-3-pyridinamine

Cat. No.: B13985121
M. Wt: 184.24 g/mol
InChI Key: ZLPMTCCBGNTZKD-UHFFFAOYSA-N
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Description

6-Methyl-5-phenyl-3-pyridinamine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-phenyl-3-pyridinamine typically involves multi-step organic reactions. One common method starts with the preparation of a substituted pyridine derivative, followed by functional group modifications to introduce the methyl and phenyl groups at the desired positions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the selection of appropriate starting materials, reaction optimization, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-phenyl-3-pyridinamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

6-Methyl-5-phenyl-3-pyridinamine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methyl-5-phenyl-3-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyridines, such as:

  • 2-Methyl-5-phenylpyridine
  • 3-Methyl-4-phenylpyridine
  • 6-Methyl-2-phenylpyridine

Uniqueness

6-Methyl-5-phenyl-3-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

6-methyl-5-phenylpyridin-3-amine

InChI

InChI=1S/C12H12N2/c1-9-12(7-11(13)8-14-9)10-5-3-2-4-6-10/h2-8H,13H2,1H3

InChI Key

ZLPMTCCBGNTZKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)N)C2=CC=CC=C2

Origin of Product

United States

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